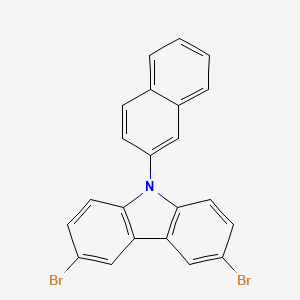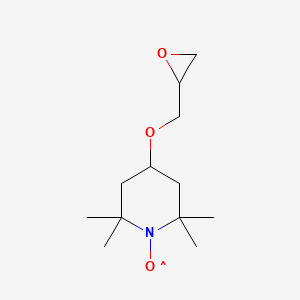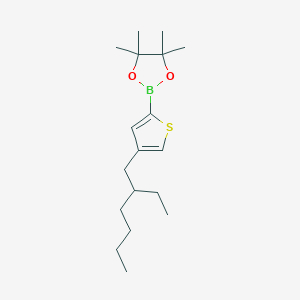
tert-Butyl 4-(2-fluorophenylsulfonamido)piperidine-1-carboxylate
Vue d'ensemble
Description
The compound tert-Butyl 4-(2-fluorophenylsulfonamido)piperidine-1-carboxylate is a chemical of interest in various fields, particularly in pharmaceutical research and development. While the provided papers do not directly discuss this specific compound, they do provide insights into related compounds and the general chemical functionalities present in the molecule of interest. For instance, the presence of a tert-butyl group is a common theme in these papers, which is known to impart steric bulk and can influence the reactivity and stability of the molecule . The piperidine ring is another recurring feature, which is a versatile scaffold in medicinal chemistry due to its nitrogen heteroatom that can engage in various chemical reactions and form stable heterocyclic structures 10.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from commercially available materials. For example, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, with an overall high yield . Similarly, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is achieved through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . These examples suggest that the synthesis of tert-Butyl 4-(2-fluorophenylsulfonamido)piperidine-1-carboxylate would likely involve a multi-step synthetic route, potentially including steps such as amide bond formation, sulfonamide formation, and protective group chemistry.
Molecular Structure Analysis
X-ray diffraction (XRD) studies are commonly used to confirm the molecular structure of synthesized compounds. For instance, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was characterized using XRD, and the molecular structure was further optimized using density functional theory (DFT) . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data . These studies highlight the importance of XRD and DFT in elucidating the molecular structure of compounds, which would be applicable to the analysis of tert-Butyl 4-(2-fluorophenylsulfonamido)piperidine-1-carboxylate.
Chemical Reactions Analysis
The reactivity of tert-butyl and piperidine-containing compounds can be quite diverse. For example, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been used as a deoxofluorinating agent, capable of converting various functional groups to fluorinated analogs with high yields and stereoselectivity . The N-chloramine salt of tert-butylsulfonamide serves as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins . These examples demonstrate the potential reactivity of tert-butyl and piperidine moieties in various chemical transformations, which could be relevant to the chemical reactions that tert-Butyl 4-(2-fluorophenylsulfonamido)piperidine-1-carboxylate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its functional groups and molecular structure. For instance, the presence of fluorine atoms can significantly affect the compound's properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets . The tert-butyl group can increase steric bulk, potentially affecting the compound's solubility and reactivity . The piperidine ring, being a common feature in bioactive molecules, can impart basicity and contribute to the compound's pharmacokinetic profile 10. These factors would need to be considered when analyzing the physical and chemical properties of tert-Butyl 4-(2-fluorophenylsulfonamido)piperidine-1-carboxylate.
Applications De Recherche Scientifique
Synthesis of N-Heterocycles
Chiral sulfinamides, including tert-butanesulfinamide, serve as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This compound has been extensively used in the asymmetric synthesis of N-heterocycles, such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These heterocycles are foundational elements in numerous natural products and therapeutically relevant compounds, showcasing the compound's significance in medicinal chemistry and drug development (Philip et al., 2020).
Synthetic Routes of Pharmaceuticals
A review of synthetic routes for vandetanib, a therapeutic agent, highlighted the role of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a critical intermediate. This compound's manipulation through substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination processes underscore its utility in creating complex molecules with high yield and commercial value for industrial production (Mi, 2015).
Environmental Science and Degradation Studies
In environmental science, the study of synthetic phenolic antioxidants (SPAs) like tert-butylphenols and their environmental occurrence, fate, and toxicity is crucial. These compounds, including derivatives of tert-butyl 4-(2-fluorophenylsulfonamido)piperidine-1-carboxylate, have been detected across various environmental matrices, impacting human exposure through food intake, dust ingestion, and personal care products. Their potential toxic effects, such as hepatic toxicity and endocrine disruption, necessitate further research into safer SPAs with lower environmental impact (Liu & Mabury, 2020).
Materials Science
In materials science, the examination of polymer membranes for the purification of fuel additives, specifically the separation of methanol/Methyl Tert-butyl Ether (MTBE) via pervaporation, demonstrates the compound's role in enhancing fuel performance while reducing hazardous emissions. The development of efficient polymer materials for this separation process is vital for the production of cleaner fuel additives, aligning with sustainability goals (Pulyalina et al., 2020).
Mécanisme D'action
Biochemical Pathways
For example, some compounds with a similar structure have been involved in the repression of the monooxygenase EthA or in the degradation of extracellular matrix proteins
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is therefore unknown. , suggesting that it may have some pharmacokinetic properties that make it suitable for such applications.
Propriétés
IUPAC Name |
tert-butyl 4-[(2-fluorophenyl)sulfonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4S/c1-16(2,3)23-15(20)19-10-8-12(9-11-19)18-24(21,22)14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIUCMPRAGCZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139309 | |
| Record name | 1,1-Dimethylethyl 4-[[(2-fluorophenyl)sulfonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1233952-72-1 | |
| Record name | 1,1-Dimethylethyl 4-[[(2-fluorophenyl)sulfonyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[(2-fluorophenyl)sulfonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



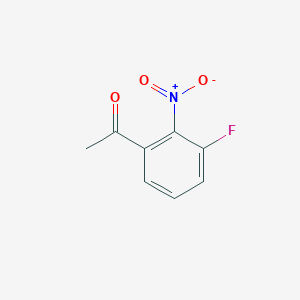
![3-(1,1-diMethylethyl)dihydro-1,5-dioxo-(3R,7aR)-1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde](/img/structure/B3027026.png)
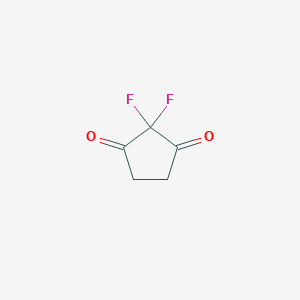
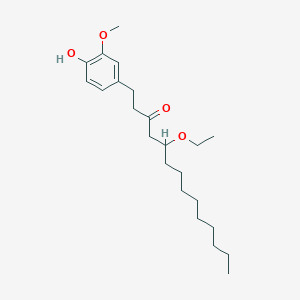
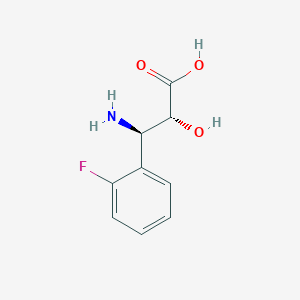


![5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B3027039.png)
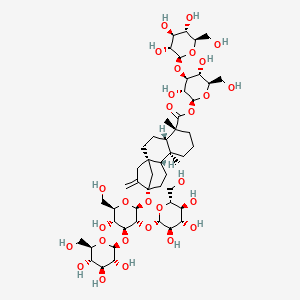

![1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B3027043.png)
